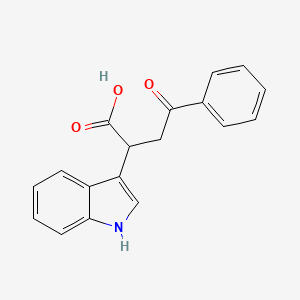
2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid
准备方法
2-(1H-吲哚-3-基)-4-氧代-4-苯基丁酸的合成涉及多个步骤。 一种常见的方法包括在氩气气氛下,在碳酸铯和乙酸钯 (II) 的存在下,用苯基硼酸与 4-(4-溴苯基)-2-(1H-吲哚-3-基)-4-氧代丁酸反应 。该反应通常在乙醇和水的混合物中进行。工业生产方法可能涉及类似的合成路线,但在更大规模上,反应条件得到优化,以确保高产率和纯度。
化学反应分析
2-(1H-吲哚-3-基)-4-氧代-4-苯基丁酸经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成不同的氧化产物。
还原: 它可以被还原以形成相应的醇或其他还原形式。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种卤化剂。从这些反应中形成的主要产物取决于所用试剂和具体条件。
科学研究应用
2-(1H-吲哚-3-基)-4-氧代-4-苯基丁酸在科学研究中具有多种应用:
化学: 它被用作研究生长素信号通路和开发新的合成生长素类似物的工具。
生物学: 该化合物用于植物生物学研究,以研究生长素在植物发育和生长中的作用。
医学: 正在进行研究以探索其潜在的治疗应用,特别是在调节植物激素通路以实现农业效益方面。
作用机制
2-(1H-吲哚-3-基)-4-氧代-4-苯基丁酸的作用机制涉及它与 TIR1 受体结合,TIR1 受体是生长素信号通路的关键组成部分。通过与该受体结合,该化合物抑制受体与生长素之间的相互作用,从而阻断生长素响应基因的表达。 这种抑制会导致植物生长发育的改变,使其成为研究生长素信号传导的宝贵工具 .
相似化合物的比较
2-(1H-吲哚-3-基)-4-氧代-4-苯基丁酸以其通过靶向 TIR1 受体而特异性抑制生长素信号传导的能力而独一无二。类似的化合物包括:
生长素醇: 另一种生长素拮抗剂,抑制生长素信号传导,但具有不同的结合特性。
BP-IAA: 一种对生长素信号传导具有类似抑制作用但化学结构存在差异的化合物。
2MBP-IAA、3MBP-IAA、4MBP-IAA: 这些化合物在结构上与 2-(1H-吲哚-3-基)-4-氧代-4-苯基丁酸相关,并表现出类似的抗生长素活性.
每种化合物都具有独特的特性和结合亲和力,使其适用于不同的研究应用。
生物活性
2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid, commonly referred to as PEO-IAA, is a compound of significant interest due to its biological activity, particularly as an auxin antagonist. This article delves into the detailed biological properties, mechanisms of action, and potential applications of this compound, supported by research findings and data tables.
- Molecular Formula : C₁₈H₁₅NO₃
- Molecular Weight : 293.32 g/mol
- CAS Number : 6266-66-6
- Density : 1.318 g/cm³
- Boiling Point : 569°C at 760 mmHg
- pKa : 4.72 (predicted) .
PEO-IAA functions primarily as an auxin antagonist , which means it inhibits the action of auxins—plant hormones that regulate various growth processes. It binds to transport inhibitor response 1 (TIR1) and auxin signaling F-box proteins (AFBs), disrupting the auxin signaling pathway. This action leads to several physiological effects, including:
- Inhibition of auxin-responsive gene expression (e.g., ZmSAUR2).
- Alteration of plant growth responses, such as gravitropism .
Inhibition of Auxin Response
Research indicates that PEO-IAA effectively inhibits the expression of genes associated with auxin responses. For instance, it has been shown to suppress the expression of the ZmSAUR2 gene in maize, which is crucial for normal growth and development .
Effects on Plant Growth
In experimental setups, PEO-IAA has demonstrated the ability to inhibit root elongation and other growth responses typically mediated by auxins. This antagonistic effect can be beneficial for controlling plant growth in agricultural settings .
Data Table: Biological Activity Summary
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Gene Expression | Inhibition of ZmSAUR2 | |
| Root Elongation | Decreased root growth | |
| Gravitropic Response | Inhibition of bending towards gravity |
Case Study 1: Auxin Antagonism in Maize
In a study focusing on maize seedlings, treatment with PEO-IAA resulted in a marked reduction in root length compared to control groups treated with auxins. The results suggest that PEO-IAA's role as an antagonist could be utilized for regulating unwanted plant growth in agricultural practices.
Case Study 2: Impact on Other Plant Species
Similar experiments conducted on other plant species have shown that PEO-IAA consistently inhibits auxin-mediated processes. This reinforces its potential utility in crop management and agricultural biotechnology.
属性
IUPAC Name |
2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17(12-6-2-1-3-7-12)10-14(18(21)22)15-11-19-16-9-5-4-8-13(15)16/h1-9,11,14,19H,10H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVMWLJNHPHNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284342 | |
| Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6266-66-6 | |
| Record name | 6266-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















